Amlodipine besylate

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S518690
  • CAS No.:

    111470-99-6
  • Molecular Formula:

    C20H25ClN2O5.C6H6O3S
  • Molecular Weight:

    567.1 g/mol
  • Purity:

    > 95%
  • Please Inquire

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Amlodipine besylate is a calcium channel blocker, which inhibits the trans membrane influx of calcium ions into vascular smooth muscles and cardiac muscle. It belongs to the dihydropyridine family. It is used in combination with atorvastatin calcium to treat vasospastic angina, chronic stable angina, hypertension, in elevated serum triglyceride levels, primary dysbetalipoproteinemia.
Amlodipine Besylate is the besylate salt of amlodipine, a synthetic dihydropyridine with antihypertensive and antianginal effects. Amlodipine inhibits the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells, thereby preventing vascular and myocardial contraction. This results in a dilatation of the main coronary and systemic arteries, decreased myocardial contractility, increased blood flow and oxygen delivery to the myocardial tissue, and decreased total peripheral resistance. This agent may also modulate multi-drug resistance (MDR) activity through inhibition of the p-glycoprotein efflux pump.
Amlodipine benzenesulfonate is the benzenesulfonate salt of amlodipine. It has a role as a vasodilator agent, a calcium channel blocker and an antihypertensive agent. It contains an amlodipine.
A long-acting dihydropyridine calcium channel blocker. It is effective in the treatment of ANGINA PECTORIS and HYPERTENSION.

CAS Number 111470-99-6
Product Name Amlodipine besylate
IUPAC Name benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C20H25ClN2O5.C6H6O3S
Molecular Weight 567.1 g/mol
InChI InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)
InChI Key ZPBWCRDSRKPIDG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Synonyms Amlodipine, Amlodipine Besylate, Amlodipine Maleate, Amlodipine Maleate (1:1), Amlodipine, (+-)-Isomer, Amlodipine, (+-)-Isomer, Maleate (1:1), Amlodipine, (R)-Isomer, Amlodipine, (S)-Isomer, Maleate (1:1), Amlodis, Amlor, Astudal, Istin, Norvasc
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Purity > 95%
Quantity Milligrams-Grams
Molecular Weight 567.1 g/mol
Appearance Solid powder
GHS Hazard Statements Aggregated GHS information provided by 170 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (23.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (30.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (19.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication Treatment of essential hypertension.Amlodipine/Valsartan Mylan is indicated in adults whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy.
Treatment of essential hypertension as substitution therapy in adult patients whose blood pressure is adequately controlled on the combination of amlodipine, valsartan and hydrochlorothiazide (HCT), taken either as three single-component formulations or as a dual-component and a single-component formulation.
Treatment of systemic arterial hypertension in cats.
Prevention of cardiovascular events, Treatment of dyslipidaemia, Treatment of hypertension, Treatment of ischemic coronary artery disorders
Treatment of hypertension
Treatment of essential hypertension
Treatment of elevated cholesterol, Treatment of hypertension, Treatment of ischemic coronary artery disorders
Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidaemia, Treatment of concomitant hypertension and dyslipidaemia
Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidaemia
Prevention of cardiovascular events in hypertensive patients and diabetes mellitus type II patients with multiple risk factors for cardiovascular disease, Treatment of concomitant angina and dyslipidemia, Treatment of concomitant hypertension and dyslipidemia
Prevention of heart failure, Prevention of stroke, Treatment of acute myocardial infarction, Treatment of atherosclerotic heart disease, Treatment of heart failure, Treatment of Prinzmetal's angina
Treatment of arterial hypertension
Hypertension with dyslipidemia
Chronic stable angina pectoris, Treatment of hypertension
Essential hypertension
Pharmacology Amlodipine Besylate is the besylate salt of amlodipine, a synthetic dihydropyridine with antihypertensive and antianginal effects. Amlodipine inhibits the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells, thereby preventing vascular and myocardial contraction. This results in a dilatation of the main coronary and systemic arteries, decreased myocardial contractility, increased blood flow and oxygen delivery to the myocardial tissue, and decreased total peripheral resistance. This agent may also modulate multi-drug resistance (MDR) activity through inhibition of the p-glycoprotein efflux pump.
MeSH Pharmacological Classification Antihypertensive Agents
ATC Code C09DB01
C09DX01
QC08CA01
KEGG Target based Classification of Drugs Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]
Pictograms
Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS 111470-99-6
Wikipedia Amlodipine besylate
Use Classification Human drugs -> Amlodipine / Valsartan Mylan -> EMA Drug Category
Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group
Human drugs -> Dafiro HCT -> EMA Drug Category
Human drugs -> Exforge HCT -> EMA Drug Category
Veterinary drugs -> Lodipressin -> EMA Drug Category
Calcium channel blockers -> Veterinary pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates Modify: 2022-06-16
* This product is for research or manufacturing use only. Human use is strictly prohibited. * Please note that we will only send quotations to valid professional email addresses.
  


* For orders by credit card, we will send you a digital invoice so you can place an order online.